Bis(trimethylsilyl) sulfate

説明

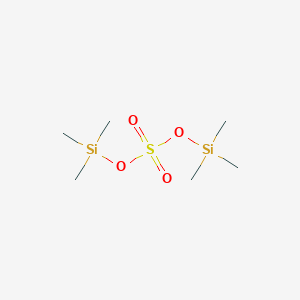

Bis(trimethylsilyl) sulfate is an organosilicon compound with the molecular formula C6H18O4SSi2. It is a colorless liquid that is highly volatile and soluble in organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly for sulfonation reactions.

準備方法

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) sulfate can be synthesized through the reaction of sulfur trioxide with hexamethyldisiloxane. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

SO3+(CH3

生物活性

Bis(trimethylsilyl) sulfate (BTMS) is a chemical compound recognized for its utility as a powerful silylating agent in organic synthesis. Its structure consists of two trimethylsilyl groups attached to a sulfate moiety, which enhances its reactivity and versatility in various chemical reactions. This article delves into the biological activity of BTMS, exploring its effects on cellular systems, potential therapeutic applications, and relevant research findings.

BTMS is characterized by its ability to introduce trimethylsilyl groups into various substrates, thereby modifying their reactivity and solubility. The mechanism of action typically involves the nucleophilic attack of the substrate on the sulfur atom of the sulfate group, leading to the formation of silyl ethers or sulfates. This reaction is particularly useful in the protection of hydroxyl groups during synthetic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C6H18O4S |

| Molecular Weight | 194.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 130 °C (at 1 mmHg) |

| Density | 0.83 g/cm³ |

Antimicrobial Properties

Recent studies have indicated that BTMS exhibits significant antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt cellular membranes and inhibit essential metabolic processes in bacteria.

- Case Study : A study assessed the antibacterial effects of BTMS against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

Cytotoxicity Assessment

The cytotoxic effects of BTMS have also been evaluated in various human cell lines. Using assays such as MTS and LDH release, researchers have quantified the impact of BTMS on cell viability.

- Findings : In a study involving human cancer cell lines (HeLa, A-549, and MCF-7), BTMS demonstrated IC50 values ranging from 40 µM to 70 µM, indicating moderate cytotoxicity. Notably, cell morphology changes were observed under microscopy after treatment, suggesting apoptosis induction.

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Morphological Changes Observed |

|---|---|---|

| HeLa | 45 | Apoptotic bodies |

| A-549 | 60 | Cell shrinkage |

| MCF-7 | 70 | Loss of adherence |

Mechanistic Insights

The mechanistic understanding of BTMS's biological activity is still evolving. Preliminary data suggest that its silylation capability may play a role in modulating protein functions and enzyme activities within cells. This modification can lead to altered signaling pathways and cellular responses.

Research Findings

- Protein Modification : BTMS has been shown to modify serine and threonine residues in proteins, potentially affecting their function and interactions.

- Enzyme Inhibition : Studies indicate that BTMS can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

科学的研究の応用

Chemical Synthesis Applications

1.1 Sulfonation Reactions

Bis(trimethylsilyl) sulfate has been identified as an effective sulfonating agent for aromatic and heterocyclic compounds. It facilitates the introduction of sulfonyl groups into organic molecules, which is crucial for the synthesis of sulfonic acids and other derivatives. Notable reactions include:

- Sulfonation of Aromatic Compounds : The reaction of this compound with toluene yields toluenesulfonic acid in moderate yields. For instance, heating toluene with this compound at elevated temperatures (200 °C for 10 hours) produced toluenesulfonic acid with a yield of approximately 23% .

- Sulfonation of Thiophene : Thiophene reacts with this compound even at lower temperatures (20 °C), although the reaction is slow. At higher temperatures (100 °C), the yield increases significantly, demonstrating its utility in synthesizing thiophenesulfonic acids .

1.2 Silylation Reactions

As a silylating agent, this compound can convert alcohols and amines into their corresponding silyl ethers and silylamines. This transformation is essential for protecting functional groups during multi-step organic syntheses.

- Silylation of Alcohols : When this compound reacts with alcohols, it forms stable silyl ethers, which can be hydrolyzed back to the original alcohol upon treatment with water or acid .

- Silylation of Amines : Similar reactions occur with amines, allowing for the protection of amino groups during synthetic procedures.

Material Science Applications

2.1 Polymer Chemistry

In polymer chemistry, this compound is used in the modification of cellulose and other polysaccharides. The compound can facilitate the homogeneous silylation of cellulose, enhancing its solubility and processability in various solvents.

- Cellulose Modification : Studies have shown that this compound can effectively modify cellulose in a dimethyl sulfoxide (DMSO) solvent system, resulting in improved physical properties such as solubility and thermal stability .

Case Studies

3.1 Case Study on Sulfonation Efficiency

A study demonstrated the efficiency of this compound in sulfonating aniline derivatives. Aniline reacted with this compound at elevated temperatures (160-170 °C), yielding sulfanilic acid in 65% yield and dimethylanilinesulfonic acid in 79% yield. This highlights its effectiveness as a sulfonating agent for amine-containing substrates .

3.2 Case Study on Cellulose Silylation

Research on the homogeneous silylation of cellulose using this compound revealed significant improvements in cellulose's solubility in organic solvents. These modifications are crucial for developing cellulose-based materials that require enhanced compatibility with hydrophobic substances .

Data Table: Summary of Applications

| Application Area | Specific Use | Yield/Outcome |

|---|---|---|

| Sulfonation | Toluene to Toluene Sulfonic Acid | ~23% yield |

| Sulfonation | Aniline to Sulfanilic Acid | 65% yield |

| Sulfonation | Dimethylaniline to Dimethylanilinesulfonic Acid | 79% yield |

| Silylation | Alcohols to Silyl Ethers | High stability |

| Polymer Chemistry | Cellulose Modification | Improved solubility |

特性

IUPAC Name |

bis(trimethylsilyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O4SSi2/c1-12(2,3)9-11(7,8)10-13(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUQDZRWZXUUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OS(=O)(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171382 | |

| Record name | Bistrimethylsilylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-29-1 | |

| Record name | Silanol, trimethyl-, 1,1′-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bistrimethylsilylsulfate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4D2P4A3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bis(trimethylsilyl) sulfate?

A1: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, it can be deduced from its name and structure. The molecular formula is C6H18O4SSi2, and its molecular weight is 242.43 g/mol.

Q2: What are some of the catalytic applications of this compound?

A2: this compound has been shown to be an effective catalyst in various organic reactions. These include:

- γ-Lactonization of cyclopropanecarboxylates: This reaction, particularly with substrates activated by carbonyl substituents on the α-carbon, can proceed under C(1)–C(2) bond cleavage to produce γ-lactones. [, ]

- Protection of alcohols with dihydropyran: this compound acts as a mild and efficient catalyst for this protection reaction, crucial in multi-step organic syntheses. [, , , ]

- Thioacetalization of carbonyl compounds: When supported on silica, this compound catalyzes the formation of thioacetals from carbonyl compounds. [, ]

Q3: How does the stereochemistry of the substrate affect the outcome of this compound-catalyzed γ-lactonization?

A: Research indicates that the stereochemical outcome depends on the substituents on the cyclopropanecarboxylate substrate. []

Q4: How does this compound interact with silica?

A: While the exact nature of the interaction is not elaborated upon in the abstracts, research mentions the use of "this compound–silica" as a catalytic system. [, ] This suggests that this compound can be immobilized on a silica support, likely through interaction with silanol groups on the silica surface, to create a heterogeneous catalyst.

Q5: What is the significance of synthesizing the tris(trimethylsilyl)oxosulfonium cation from this compound?

A: Researchers successfully synthesized the tris(trimethylsilyl)oxosulfonium cation, [(Me3Si−O)3SO]+, from this compound. [] This achievement is significant because it mirrors the known protonated species of sulfuric acid, [H3SO4]+. This synthesis allows for a deeper understanding of the chemistry of silylated sulfuric acid derivatives and their potential as silylating agents.

Q6: What happens when this compound is subjected to thermolysis?

A: While the provided abstracts do not provide specifics about the products formed during thermolysis of this compound [], this type of reaction generally involves the breaking of chemical bonds due to heat. Further investigation into the specific products and mechanism of this thermolysis reaction would be required.

Q7: Beyond the mentioned reactions, what other compounds has this compound been shown to react with?

A7: this compound demonstrates reactivity with a range of compounds, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。